molecular formula C16H14Br2 B7798488 4,16-Dibromo[2.2]paracyclophane CAS No. 6662-18-6

4,16-Dibromo[2.2]paracyclophane

Cat. No.: B7798488
CAS No.: 6662-18-6
M. Wt: 366.09 g/mol
InChI Key: QDMAXRJHDMKTQH-UHFFFAOYSA-N
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Description

4,16-Dibromo[2.2]paracyclophane is a derivative of [2.2]paracyclophane, a unique organic molecule characterized by its two benzene rings connected by ethylene bridges. This compound is notable for its structural rigidity and planar chirality, making it a subject of interest in various fields of chemistry and materials science .

Mechanism of Action

Target of Action

The primary targets of 4,16-Dibromo[2It’s known that the compound is part of the [22]paracyclophane family , which are known for their unique structural and electronic properties . These properties make them interesting for both theoretical and practical purposes .

Mode of Action

The mode of action of 4,16-Dibromo[2.2]paracyclophane is primarily due to the pronounced steric strain of the molecules, which is manifested in their unusual stereochemistry . This strain results from the intramolecular repulsion of the approximated benzene rings, which are separated by only about 3.1 Å . The polar nature of the halogen atoms leads to dipole-dipole attraction of the antiparallel benzene rings, which are drawn somewhat closer to each other and to the halogen atom of the other ring .

Biochemical Pathways

The specific biochemical pathways affected by 4,16-Dibromo[2It’s known that derivatives of [22]paracyclophane play a key role in the synthesis and reactivity of various compounds .

Result of Action

The result of the action of this compound is primarily seen in its influence on the structure and reactivity of other compounds. The steric strain and unusual stereochemistry of the molecule play a key role in these effects .

Action Environment

The action environment of this compound can influence its action, efficacy, and stability. For example, it has been suggested that the three-dimensionality of the [2.2]paracyclophane adduct could increase lipid disorder in biological membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,16-Dibromo[2.2]paracyclophane typically involves the bromination of [2.2]paracyclophane. One common method includes the use of bromine in carbon tetrachloride (CCl4) as a solvent. The reaction proceeds under controlled conditions to ensure selective bromination at the 4 and 16 positions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: 4,16-Dibromo[2.2]paracyclophane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted paracyclophane derivatives, while oxidation and reduction can lead to changes in the aromatic ring structure .

Comparison with Similar Compounds

Uniqueness: 4,16-Dibromo[2.2]paracyclophane is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of bromine atoms at the 4 and 16 positions creates distinct steric and electronic effects compared to other derivatives .

Properties

IUPAC Name

5,11-dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Br2/c17-15-9-11-1-5-13(15)8-4-12-2-6-14(7-3-11)16(18)10-12/h1-2,5-6,9-10H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMAXRJHDMKTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(CCC3=C(C=C1C=C3)Br)C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60985208
Record name 5,11-Dibromotricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60985208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6662-18-6, 23927-40-4
Record name 5,11-Dibromotricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60985208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene [
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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